molecular formula C20H13ClN6O2S2 B7459728 N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B7459728
M. Wt: 468.9 g/mol
InChI Key: MPNJFTIUHCGENR-UHFFFAOYSA-N
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Description

N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide, commonly known as AQ-4S, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. AQ-4S is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CA IX by AQ-4S has been shown to reduce the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of AQ-4S involves the inhibition of CA IX, an enzyme that is overexpressed in many types of cancer cells. CA IX plays a critical role in regulating the pH of cancer cells, and its inhibition by AQ-4S has been shown to reduce the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AQ-4S are largely related to its inhibition of CA IX. By reducing the activity of CA IX, AQ-4S can disrupt the pH regulation of cancer cells, leading to reduced growth and proliferation. In addition, AQ-4S has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of AQ-4S for lab experiments is its potency and specificity for CA IX. This makes it a valuable tool for studying the role of CA IX in cancer biology, as well as for developing new therapeutics that target this enzyme. However, one limitation of AQ-4S is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on AQ-4S. One area of interest is the development of new therapeutic applications for AQ-4S, either alone or in combination with other anti-cancer agents. In addition, further studies are needed to better understand the mechanisms of action of AQ-4S, as well as its potential side effects and toxicity. Finally, there is also potential for the development of new diagnostic tools based on AQ-4S and its targeting of CA IX.

Synthesis Methods

The synthesis of AQ-4S involves the reaction of 2,1,3-benzothiadiazole-4-sulfonamide with 4-chloroaniline and 2-aminoquinoxaline in the presence of a suitable coupling agent. The reaction is typically carried out in a solvent such as DMF or DMSO, and the resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

AQ-4S has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of CA IX by AQ-4S has been shown to reduce the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In addition, AQ-4S has also been investigated for its potential use as a diagnostic tool for cancer, as CA IX is overexpressed in many types of cancer cells.

properties

IUPAC Name

N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN6O2S2/c21-12-8-10-13(11-9-12)22-19-20(24-15-5-2-1-4-14(15)23-19)27-31(28,29)17-7-3-6-16-18(17)26-30-25-16/h1-11H,(H,22,23)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNJFTIUHCGENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

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